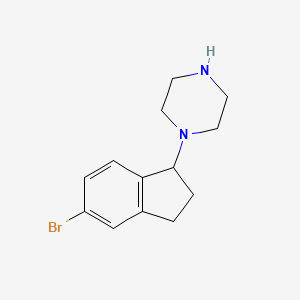![molecular formula C8H5BrF2N2S B15203475 4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole](/img/structure/B15203475.png)
4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole is a chemical compound with the molecular formula C8H5BrF2N2S and a molecular weight of 279.1 g/mol This compound is characterized by the presence of a bromine atom, a difluoromethylthio group, and a benzimidazole core
Preparation Methods
One common method involves the reaction of 4-bromo-1H-benzimidazole with difluoromethylthiolating agents under specific conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The difluoromethylthio group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMSO or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole involves its interaction with specific molecular targets. The difluoromethylthio group can form strong hydrogen bonds and interact with various enzymes or receptors, modulating their activity. The bromine atom can also participate in halogen bonding, further influencing the compound
Properties
Molecular Formula |
C8H5BrF2N2S |
|---|---|
Molecular Weight |
279.11 g/mol |
IUPAC Name |
4-bromo-6-(difluoromethylsulfanyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H5BrF2N2S/c9-5-1-4(14-8(10)11)2-6-7(5)13-3-12-6/h1-3,8H,(H,12,13) |
InChI Key |
JFPPBDNAFSUTAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Br)SC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203404.png)
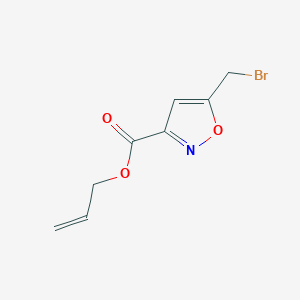
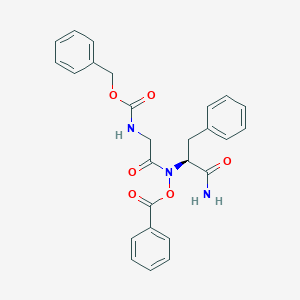
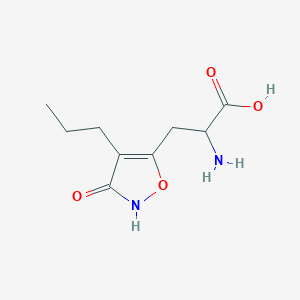

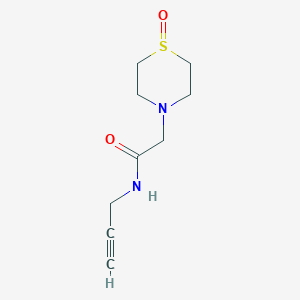
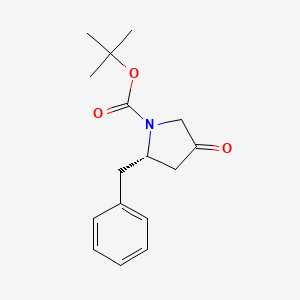
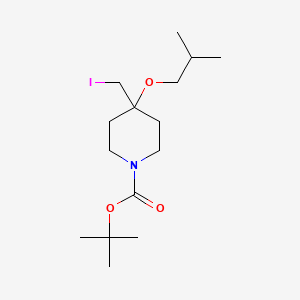
![3-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B15203457.png)
![[3S-[3alpha(S*),5alpha]]-3-[[5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B15203471.png)

